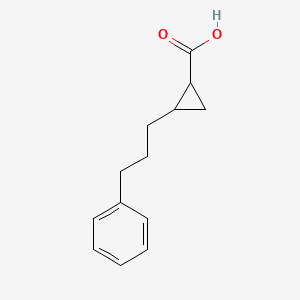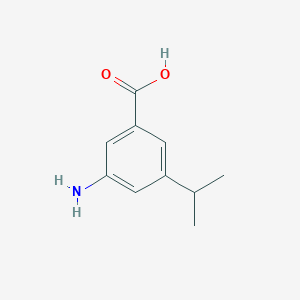
3-Amino-5-isopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, featuring an amino group at the third position and an isopropyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-isopropylbenzoic acid typically involves the nitration of 5-isopropylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: 3-Nitro-5-isopropylbenzoic acid.
Reduction: 3-Amino-5-isopropylbenzyl alcohol.
Substitution: Various amides and esters depending on the substituents used
Scientific Research Applications
3-Amino-5-isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the isopropyl group can influence the compound’s hydrophobic interactions and overall binding affinity .
Comparison with Similar Compounds
3-Aminobenzoic acid: Lacks the isopropyl group, making it less hydrophobic.
5-Isopropylbenzoic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.
Para-aminobenzoic acid (PABA): Similar structure but with the amino group at the para position, leading to different chemical properties and applications
Uniqueness: 3-Amino-5-isopropylbenzoic acid is unique due to the presence of both an amino group and an isopropyl group on the benzene ring. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
XNENGRAJHIXRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


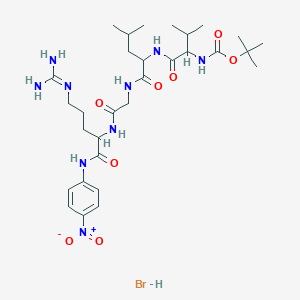

![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)



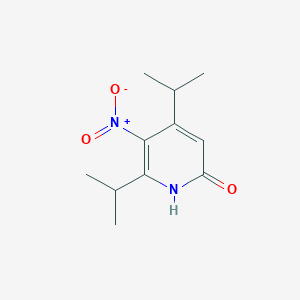
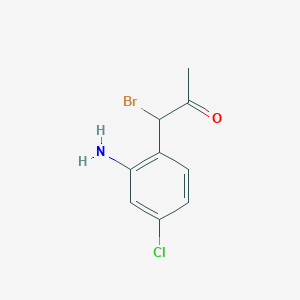

![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)

![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
